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molecular formula C12H24N2O4 B8637397 Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate

Cat. No. B8637397
M. Wt: 260.33 g/mol
InChI Key: OHUCEWBLAUCJLA-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

Concentrated hydrochloric acid (10 ml) was added to a solution of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)(methyl)amino)acetate (intermediate 83, 3.05 g, 11.13 mmol) in THF (20 ml) and EtOH (100 ml) at room temperature. After stirring 1 h at room temperature the reaction mixture was evaporated, ethanol (20 ml) added, evaporated, further ethanol (50 ml) added and then stirred at 60° C. for 70 min. The cooled reaction mixture was then evaporated to give the title compound as a pale-yellow glass. 1H NMR (400 MHz, DMSO-d6) δ 8.58 (s, br, 3H), 4.19 (q, 2H), 4.26-4.15 (m, 2H), 3.44 (s, br, 2H), 3.21 (s, br, 2H), 2.88 (s, 3H), 1.21 (t, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([NH:9][CH2:10][CH2:11][N:12]([CH3:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=O)(C)(C)C>C1COCC1.CCO>[ClH:1].[ClH:1].[NH2:9][CH2:10][CH2:11][N:12]([CH3:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:4.5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.05 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CC(=O)OCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 h at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
ethanol (20 ml) added
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
further ethanol (50 ml) added
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 70 min
Duration
70 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was then evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.NCCN(CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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